

# Application Notes: Z-Aevd-fmk for Effective Caspase-10 Inhibition

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Compound of Interest		
Compound Name:	Z-Aevd-fmk	
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## **Introduction to Caspase-10**

Caspase-10 (Cysteine-aspartic acid protease 10), also known as FLICE2, is an initiator caspase involved in the extrinsic pathway of apoptosis, or programmed cell death.[1] This pathway is triggered by the binding of extracellular death ligands (e.g., TNF-α, FasL, TRAIL) to their corresponding death receptors on the cell surface.[2] Upon ligand binding, these receptors recruit adaptor proteins like FADD (Fas-Associated Death Domain), which in turn recruit procaspase-10 and the highly homologous pro-caspase-8. This assembly, known as the Death-Inducing Signaling Complex (DISC), facilitates the proximity-induced dimerization and auto-activation of these initiator caspases.[2] Once activated, caspase-10 can propagate the apoptotic signal by cleaving and activating downstream effector caspases, such as caspase-3 and -7, leading to the execution of cell death.[1]

# Z-Aevd-fmk: A Tool for Caspase-10 Research

**Z-Aevd-fmk** (Z-Ala-Glu-Val-Asp-fluoromethyl ketone) is a specific, cell-permeable, and irreversible inhibitor of caspase-10.[3][4] The peptide sequence AEVD is designed to mimic the cleavage site recognized by caspase-10, allowing the inhibitor to bind to the enzyme's active site. The fluoromethyl ketone (FMK) group forms a covalent bond with the catalytic cysteine residue of the caspase, leading to irreversible inhibition.[1] This specificity and irreversibility make **Z-Aevd-fmk** a valuable tool for investigating the precise role of caspase-10 in apoptotic signaling and for screening potential therapeutic agents that target this pathway.



# Factors Influencing Effective Treatment Time and Concentration

The optimal treatment time and concentration of **Z-Aevd-fmk** are critical for achieving effective and specific caspase-10 inhibition. These parameters are not universal and depend on several factors:

- Cell Type: The permeability of the cell membrane, intrinsic expression levels of caspase-10, and the activity of drug efflux pumps can vary significantly between different cell lines, necessitating empirical determination of the optimal inhibitor concentration.
- Apoptotic Stimulus: The nature and strength of the apoptotic inducer can influence the rate
  and magnitude of caspase-10 activation. A potent stimulus may require a higher
  concentration or a longer pre-incubation time with the inhibitor to achieve complete blockage.
- Experimental Goal: For complete inhibition prior to an apoptotic stimulus, a pre-incubation
  period is typically required. In some studies, a 1-hour pre-treatment has been shown to be
  effective.[5] For experiments lasting several hours, the inhibitor may need to be present
  throughout the entire duration.[4]
- Inhibitor Concentration: While a common starting concentration is 10 μM, the effective range can vary. It is crucial to perform a dose-response analysis to determine the minimal concentration that yields maximal inhibition without causing off-target effects or cytotoxicity.

Due to its irreversible nature, once **Z-Aevd-fmk** has bound to caspase-10, the inhibition will persist. The "treatment time" often refers to the incubation period required for the inhibitor to effectively penetrate the cell and bind to its target before the experimental endpoint is measured.

# **Quantitative Data Summary**

The following tables provide reference data for caspase inhibitors. It is essential to note that IC50 values can vary based on the assay conditions. The recommended cell culture conditions are starting points and should be optimized for your specific cell line and experimental setup.

Table 1: Recommended Starting Conditions for **Z-Aevd-fmk** in Cell Culture



Cell Line	Concentration Range	Pre-incubation Time	Total Treatment Time	Reference(s)
Jurkat (T lymphoma)	10 - 20 μΜ	1 - 2 hours	Up to 16 hours	[4]
MRK-nu-1 (gastric cancer)	10 μΜ	1 hour	16 hours	[5]
General Recommendatio n	10 - 50 μΜ	1 - 2 hours	Varies (must be optimized)	General practice

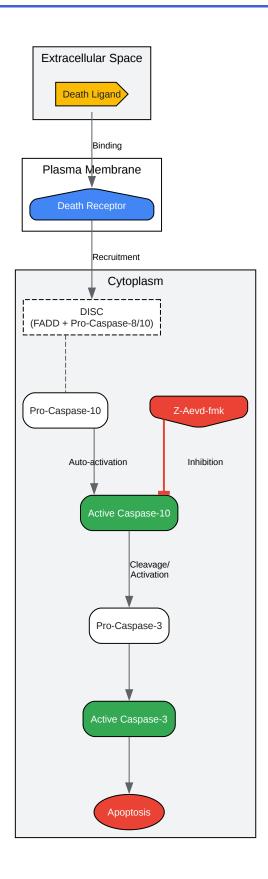
Table 2: Comparative IC50 Values of Various Inhibitors Against Caspase-10

Note: Specific IC50 data for **Z-Aevd-fmk** is not widely published. This table provides context by showing the potency of other common caspase inhibitors against caspase-10.

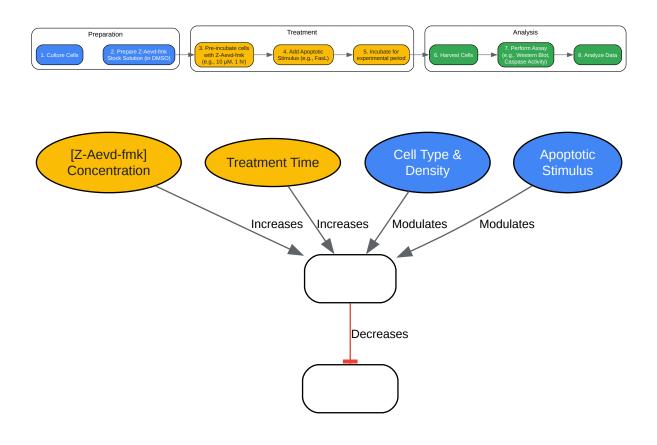
Inhibitor	Target(s)	IC50 for Caspase- 10	Reference(s)
Ac-LESD-CMK	Caspase-8, Caspase-	520 nM	[6]
z-LEHD-FMK	Caspase-9, Caspase-8, Caspase-10	3.59 μΜ	[6]
z-IETD-FMK	Caspase-8, Caspase-	5.76 μΜ	[6]
z-DEVD-FMK	Caspase-3, also inhibits -6, -7, -8, -10	Not specified, but potent inhibition reported	[7]

# **Mandatory Visualizations**









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